Bienvenue dans la boutique en ligne BenchChem!

[(2S)-2-methyloxiran-2-yl]methanol

Acetylcholinesterase inhibition Chiral discrimination Conformationally constrained choline analogs

[(2S)-2-methyloxiran-2-yl]methanol (CAS 86884-90-4), also referred to as (S)-2-methylglycidol or (2S)-(+)-2-methyl-2,3-epoxy-1-propanol, is a C4 chiral epoxide alcohol with molecular formula C₄H₈O₂ (MW 88.11). It belongs to the class of optically active glycidol derivatives, which are valued as bifunctional chiral building blocks because the oxirane ring enables nucleophilic ring-opening while the hydroxymethyl group provides a third electrophilic handle for further derivatization.

Molecular Formula C4H8O2
Molecular Weight 88.106
CAS No. 86884-89-1; 86884-90-4
Cat. No. B2654071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2S)-2-methyloxiran-2-yl]methanol
CAS86884-89-1; 86884-90-4
Molecular FormulaC4H8O2
Molecular Weight88.106
Structural Identifiers
SMILESCC1(CO1)CO
InChIInChI=1S/C4H8O2/c1-4(2-5)3-6-4/h5H,2-3H2,1H3/t4-/m0/s1
InChIKeyAAVHHYWBSVSPPN-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[(2S)-2-Methyloxiran-2-yl]methanol – Chiral Epoxide Building Block Baseline for Scientific Procurement


[(2S)-2-methyloxiran-2-yl]methanol (CAS 86884-90-4), also referred to as (S)-2-methylglycidol or (2S)-(+)-2-methyl-2,3-epoxy-1-propanol, is a C4 chiral epoxide alcohol with molecular formula C₄H₈O₂ (MW 88.11) . It belongs to the class of optically active glycidol derivatives, which are valued as bifunctional chiral building blocks because the oxirane ring enables nucleophilic ring-opening while the hydroxymethyl group provides a third electrophilic handle for further derivatization [1]. The compound exists as two enantiomers—the (S)-form (CAS 86884-90-4) and the (R)-form (CAS 86884-89-1)—and stereochemical identity directly governs the configuration of downstream synthetic products, making procurement of the correct single enantiomer critical for asymmetric synthesis workflows [2].

Why Generic Substitution of [(2S)-2-Methyloxiran-2-yl]methanol Fails in Chiral Synthesis


Substituting the (S)-enantiomer of 2-methylglycidol with its (R)-enantiomer, the racemic mixture, or achiral epoxide analogs such as glycidol is not performance-neutral. The quaternary stereogenic center at C-2 does not epimerize under standard reaction conditions, meaning the absolute configuration of the starting epoxide is faithfully transmitted to the final product [1]. In a direct AChE inhibition study, morpholinium derivatives prepared from (S)-2-methylglycidol exhibited a 2-fold difference in inhibitory potency (Ki) relative to those from the (R)-enantiomer, and the mode of inhibition itself switched between competitive and noncompetitive depending on the downstream functionalization [2]. Similarly, vitamin D receptor analogs diastereomeric at C-25 prepared from opposite enantiomers of 2-methylglycidol showed a 2-fold difference in binding affinity [3]. Generic substitution without stereochemical specification therefore introduces uncontrolled biological and pharmacological variability that cannot be corrected downstream.

Quantitative Differentiation Evidence for [(2S)-2-Methyloxiran-2-yl]methanol vs. Comparator Epoxides


Enantiomer-Dependent AChE Inhibition Potency: (S)- vs. (R)-2-Methylglycidol Derivatives

In a direct head-to-head comparison, the morpholinium iodide derivative prepared from (S)-2-methylglycidol ((S)-2) inhibited acetylcholinesterase (AChE) with Ki = 360 ± 30 μM, whereas the derivative from (R)-2-methylglycidol ((R)-2) showed Ki = 650 ± 90 μM—representing a 1.8-fold chiral discrimination favoring the (S)-configured inhibitor [1]. For the noncompetitive inhibitor series, the (S)-configured derivative (Ki = 19.0 ± 0.9 μM) was 2.6-fold more potent than its (R)-counterpart (Ki = 50 ± 2 μM), demonstrating that the stereochemical origin of the epoxide building block quantitatively dictates pharmacological activity and inhibition mode [1].

Acetylcholinesterase inhibition Chiral discrimination Conformationally constrained choline analogs

2-Fold Vitamin D Receptor Affinity Differentiation via (S)- vs. (R)-2-Methylglycidol

Analogs of 1,25-dihydroxycholecalciferol bearing an additional chiral center at C-25 were synthesized from (+)-(R)- and (−)-(S)-2-methylglycidols. Competitive binding assays against the calf thymus intracellular vitamin D receptor (VDR) revealed a 2-fold difference in affinity between diastereomers whose configuration originated solely from the choice of 2-methylglycidol enantiomer used in synthesis [1]. The diastereodifferentiation was specific to vicinal 25,26-diol analogs and disappeared when the 26-hydroxyl was replaced with a methyl group, confirming that the stereochemical information introduced at the C4 building-block stage propagates through multiple synthetic steps to control receptor recognition [1].

Vitamin D receptor Diastereodifferentiation Calcitriol analogs

Enantioconvergent Chemo-Enzymatic Route to (S)-Configured Pharmaceutical Intermediates

A chemo-enzymatic process using racemic O-benzyl-2-methylglycidol as substrate and Bacillus subtilis epoxide hydrolase (BSEH) achieved enantioconvergent preparation of (R)-3-benzyloxy-2-methylpropane-1,2-diol—a key intermediate en route to (R)-bicalutamide, a potent anti-androgen [1]. The process relies on the enantiocomplementary hydrolysis of the racemic epoxide, demonstrating that the 2-methylglycidol scaffold, when combined with enzymatic resolution, delivers single-enantiomer intermediates with high stereochemical fidelity that are inaccessible via conventional achiral epoxide routes [1]. This contrasts with (S)-epichlorohydrin-based routes, which require terminal differentiation via double homologation and yield different intermediate scaffolds.

Enantioconvergent synthesis Bicalutamide intermediate Bacillus subtilis epoxide hydrolase

Total Synthesis of Seco-Plakortolide E and (-)-ent-Plakortolide I Using (S)-2-Methylglycidol

The first total synthesis of (−)-ent-plakortolide I and seco-plakortolide E was accomplished starting from (S)-2-methylglycidol [1]. The synthesis proceeded through a diastereoselective Mukaiyama aldol reaction, regioselective hydroperoxysilylation, and intramolecular Michael addition to construct the 1,2-dioxane ring, ultimately enabling revision of the absolute configuration of natural plakortolide I and structural revision of plakortolide E [1]. This synthetic achievement relied on the specific (S)-configuration of the starting 2-methylglycidol to establish the correct stereochemistry at multiple centers in the natural product; use of the (R)-enantiomer would have produced the opposite antipode series.

Total synthesis Natural product revision Plakortolide

Chiral HPLC Enantioseparation of 2-Methylglycidol Derivatives: ee Quantification Capability

A validated simultaneous HPLC method on Chiralpak AD (amylose-derived chiral stationary phase) with solvent-switching between 10% 2-propanol/n-heptane and 3% 1,2-dimethoxyethane/n-heptane achieved baseline enantioseparation of O-benzyl-2-methylglycidol enantiomers, enabling precise determination of enantiomeric excess (ee) [1]. The method resolved enantiomers of both the epoxide (2-methylglycidol-1-benzyl ether) and its corresponding diol (2-methylglycerol-1-benzyl ether) in a single run, providing a quality control framework for verifying the enantiopurity of purchased (S)-2-methylglycidol batches [1]. This analytical capability is significant because literature reports indicate that alternative synthetic routes (Sharpless epoxidation, enzymatic resolution) yield products with ee values as low as 77–85%, underscoring the procurement risk of stereochemically compromised material.

Chiral HPLC Enantiomeric excess Quality control

Evidence-Based Application Scenarios for [(2S)-2-Methyloxiran-2-yl]methanol in Research and Industrial Procurement


Stereospecific Synthesis of Cholinergic Modulators for AChE-Targeted Drug Discovery

Medicinal chemistry programs developing conformationally constrained choline analogs as acetylcholinesterase inhibitors should procure enantiopure (S)-2-methylglycidol (CAS 86884-90-4) as the exclusive starting material. Direct head-to-head data demonstrate that the (S)-configured morpholinium derivatives achieve Ki values 1.8- to 2.6-fold more potent than (R)-configured counterparts, and the inhibition mechanism (competitive vs. noncompetitive) depends on the downstream functionalization of the (S)-derived scaffold [1]. Use of racemic 2-methylglycidol or the (R)-enantiomer would yield mixed stereochemical products with unpredictable pharmacology.

Diastereoselective Construction of C-25 Chiral Vitamin D Analogs

Groups synthesizing 1,25-dihydroxycholecalciferol analogs with C-25 stereochemistry should source (S)-2-methylglycidol to achieve the higher-affinity diastereomer series for the vitamin D receptor. Quantitative VDR binding data show a 2-fold affinity advantage for analogs derived from (S)-2-methylglycidol versus those from the (R)-enantiomer, with the diastereodifferentiation specifically manifesting in 25,26-diol but not 26-methyl analogs [2]. Procurement of the wrong enantiomer would systematically generate the lower-affinity diastereomer across the entire analog library.

Enzymatic Resolution-Based Manufacture of (R)-Bicalutamide Intermediates

Process chemistry groups manufacturing the anti-androgen (R)-bicalutamide should evaluate racemic or enantiopure 2-methylglycidol as the chiral pool feedstock for Bacillus subtilis epoxide hydrolase (BSEH)-catalyzed enantioconvergent hydrolysis. This chemo-enzymatic route directly constructs the requisite quaternary stereogenic center of the diol intermediate, a retrosynthetic disconnection not accessible through (S)-epichlorohydrin-based routes, which produce a different chemotype (ONO-4007 intermediate) [3].

Natural Product Total Synthesis Requiring Quaternary Stereocenter Installation

Total synthesis laboratories pursuing plakortolide-class natural products or other targets containing a quaternary stereogenic center derived from a 2-methyl-2,3-epoxypropanol motif should procure (S)-2-methylglycidol as the sole entry point to the (−)-ent-plakortolide I scaffold. The published total synthesis demonstrates that the absolute configuration of the natural product is dictated by the (S)-configuration of the starting 2-methylglycidol, and no alternative synthetic route using the (R)-enantiomer has been reported for this natural product class [4].

Quote Request

Request a Quote for [(2S)-2-methyloxiran-2-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.